Cas no 1428382-02-8 ((2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide)

(2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- (2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- F6433-0125
- (E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- (E)-N-(6-indol-1-ylpyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- AKOS024557907
- VU0548994-1
- 1428382-02-8
-
- インチ: 1S/C24H22N4O4/c1-30-19-12-16(13-20(31-2)24(19)32-3)8-9-23(29)27-21-14-22(26-15-25-21)28-11-10-17-6-4-5-7-18(17)28/h4-15H,1-3H3,(H,25,26,27,29)/b9-8+
- InChIKey: MPGBKQUSLJVVKU-CMDGGOBGSA-N
- SMILES: O(C)C1C(=CC(/C=C/C(NC2=CC(=NC=N2)N2C=CC3C=CC=CC2=3)=O)=CC=1OC)OC
計算された属性
- 精确分子量: 430.16410520g/mol
- 同位素质量: 430.16410520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 32
- 回転可能化学結合数: 7
- 複雑さ: 634
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.5Ų
- XLogP3: 3.8
(2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6433-0125-50mg |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6433-0125-30mg |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6433-0125-2μmol |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6433-0125-40mg |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6433-0125-4mg |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6433-0125-20mg |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6433-0125-3mg |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6433-0125-5mg |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6433-0125-10μmol |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6433-0125-20μmol |
(2E)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
1428382-02-8 | 20μmol |
$79.0 | 2023-09-09 |
(2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide 関連文献
-
1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
(2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamideに関する追加情報
Compound Introduction: (2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide and CAS No. 1428382-02-8
The compound with the CAS number 1428382-02-8 and the systematic name (2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a pyrimidine core linked to an indole moiety and a substituted phenyl group suggests potential interactions with various biological targets, making it a valuable candidate for further investigation in drug discovery.
In recent years, the development of novel therapeutic agents has been heavily influenced by the exploration of heterocyclic compounds. Pyrimidine derivatives, in particular, have been extensively studied for their role in modulating biological pathways associated with diseases such as cancer, inflammation, and infectious disorders. The compound in question combines elements of these heterocyclic scaffolds with functional groups that enhance its pharmacological properties. Specifically, the indol-1-yl group contributes to its binding affinity for certain protein targets, while the 3-(3,4,5-trimethoxyphenyl) moiety may influence metabolic stability and bioavailability.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed coupling reactions and palladium-mediated cross-coupling techniques, have been employed to construct the complex molecular framework efficiently. The use of these modern synthetic approaches not only facilitates the preparation of the target molecule but also allows for structural modifications that can fine-tune its biological activity.
Recent studies have highlighted the potential of indole derivatives as scaffolds for developing novel therapeutic agents. The indole ring is known for its ability to interact with various biological targets due to its aromatic structure and electron-rich nature. In the context of the compound under discussion, the indole moiety is positioned to engage with enzymes and receptors involved in disease pathways. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are key players in cancer progression.
The pyrimidine core of the molecule is another critical feature that contributes to its pharmacological potential. Pyrimidines are fundamental components of nucleic acids and have been widely used in the development of antiviral and anticancer drugs. By incorporating a pyrimidine ring into this compound, researchers aim to leverage its known interactions with biological targets while introducing novel structural elements that may enhance efficacy and reduce side effects. The combination of these heterocyclic systems creates a unique pharmacophore that warrants further exploration.
Evaluation of the compound's biological activity has been conducted using both in vitro and in vivo models. In vitro assays have revealed promising results regarding its interaction with target proteins, suggesting potential therapeutic benefits. For instance, preliminary data indicate that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, its ability to modulate signaling pathways associated with inflammation has been observed, which could make it relevant for treating inflammatory diseases.
The impact of substituents on the pharmacokinetic properties of this compound has also been carefully examined. The 3-(3,4,5-trimethoxyphenyl) group not only influences binding affinity but also plays a role in determining metabolic stability and distribution within the body. Computational modeling has been instrumental in predicting how these substituents affect the compound's behavior in biological systems. These insights are crucial for optimizing drug-like properties such as solubility, permeability, and bioavailability.
In conclusion, the compound identified by CAS number 1428382-02-8 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The combination of a pyrimidine core linked to an indole moiety and a substituted phenyl group creates a potent pharmacophore with potential applications in treating various diseases. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential in clinical settings.
1428382-02-8 ((2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide) Related Products
- 2172540-23-5(6-methyl-3-nitropyridin-2-yl chloroformate)
- 2227709-27-3(methyl (3S)-3-hydroxy-3-(2-methoxy-5-methylphenyl)propanoate)
- 2223031-99-8([5-(4-Fluorophenyl)-1,3-thiazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid)
- 65996-21-6(2-Bromo-5-methyl-4-phenylnicotinonitrile)
- 864940-39-6(methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate)
- 1900-41-0(2(1H)-Quinolinone, 8-chloro-4-hydroxy-)
- 1382786-22-2(2-Bromo-3,6-difluoropyridine)
- 2171339-31-2((3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid)
- 946287-00-9(N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide)
- 2024433-91-6(1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine)




